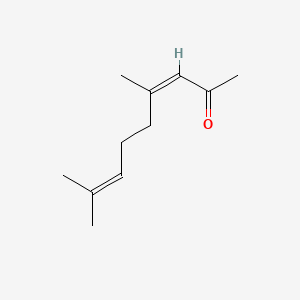

4,8-Dimethyl-3,7-nonadien-2-one, (3Z)-

Description

(3Z)-4,8-Dimethyl-3,7-nonadien-2-one is a specific stereoisomer of 4,8-dimethyl-3,7-nonadien-2-one. While extensive research on this particular isomer is not widely published, its structural features place it within well-studied classes of organic compounds, making it relevant to academic inquiry. The compound is recognized as a flavoring agent in the food industry. nih.govnih.gov

Properties

CAS No. |

27575-61-7 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

(3Z)-4,8-dimethylnona-3,7-dien-2-one |

InChI |

InChI=1S/C11H18O/c1-9(2)6-5-7-10(3)8-11(4)12/h6,8H,5,7H2,1-4H3/b10-8- |

InChI Key |

QAFYGHBGWCPRCI-NTMALXAHSA-N |

Isomeric SMILES |

CC(=CCC/C(=C\C(=O)C)/C)C |

Canonical SMILES |

CC(=CCCC(=CC(=O)C)C)C |

Origin of Product |

United States |

Synthesis and Synthetic Methodologies

Historical Context of Synthetic Approaches to 4,8-Dimethyl-3,7-nonadien-2-one

While specific historical documents detailing the first synthesis of (3Z)-4,8-Dimethyl-3,7-nonadien-2-one are not prominently available, the synthesis of its more common (E)-isomer, geranyl acetone (B3395972), and other α,β-unsaturated ketones is well-established. Historically, these compounds were often prepared using classic condensation reactions. The aldol (B89426) condensation, for instance, involves the base- or acid-catalyzed reaction of an aldehyde or ketone with another enolizable carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then be dehydrated to yield the α,β-unsaturated product. wikipedia.orgncert.nic.in Another foundational method is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group. wikipedia.org For terpene-derived ketones such as this, syntheses would have relied on the availability of natural precursors like citral (B94496).

Contemporary Methods for the Synthesis of α,β-Unsaturated Ketones

Modern organic synthesis offers a diverse toolkit for constructing α,β-unsaturated ketones, providing greater efficiency, selectivity, and functional group tolerance than historical methods. rsc.org These contemporary strategies include refined condensation reactions, transition-metal-catalyzed cross-couplings, hydroacylation of alkynes, and innovative visible-light-mediated routes.

Condensation reactions remain a cornerstone of carbonyl chemistry for forming carbon-carbon bonds. The aldol condensation is a primary method where aldehydes and ketones with at least one α-hydrogen react in the presence of a catalyst, like dilute alkali, to form β-hydroxy carbonyl compounds. ncert.nic.in These intermediates readily lose water, especially with heating, to produce the final α,β-unsaturated carbonyl compound in what is known as an aldol condensation. libretexts.org

The Claisen-Schmidt condensation, a variation of the aldol reaction, specifically involves the reaction of a ketone with an aryl aldehyde that lacks α-hydrogens, leading to the formation of α,β-unsaturated derivatives. libretexts.org A more complex, multi-step approach combines a Michael addition with an aldol condensation. youtube.com For example, a Michael addition of ethyl acetoacetate (B1235776) to trans-chalcone, followed by a base-catalyzed aldol condensation, can yield a complex α,β-unsaturated ketone. youtube.com

| Reaction Type | Reactants | Conditions | Product Type |

| Aldol Condensation | Two aldehydes/ketones (at least one with α-H) | Dilute acid or base | β-Hydroxy ketone, then α,β-Unsaturated ketone |

| Claisen-Schmidt | Ketone + Aryl aldehyde (no α-H) | Base catalysis | α,β-Unsaturated ketone |

| Michael-Aldol | Enolate + α,β-Unsaturated carbonyl, then intramolecular condensation | Base catalysis | Cyclic α,β-Unsaturated ketone |

Palladium catalysis has revolutionized the synthesis of α,β-unsaturated ketones by enabling novel bond formations under mild conditions. One such method is the palladium(II)-catalyzed dehydrosilylation of silyl (B83357) enol ethers, which serves as an effective way to introduce a carbon-carbon double bond adjacent to a carbonyl group. acs.org Another powerful strategy involves the palladium-catalyzed oxidative Heck-type cross-coupling. This approach can synthesize β,β-diaryl α,β-unsaturated ketones from the reaction of various aryl halides with β-arylbutanones. thieme-connect.comthieme-connect.de

Researchers have also developed methods for the intermolecular oxidative coupling of alkynamides and terminal alkenes, which proceeds through a proposed cyclic oxypalladation intermediate to yield E-α,β-unsaturated ketones with high stereo- and regioselectivity. acs.org Furthermore, allyl enol carbonates, which can be prepared from ketone enolates, undergo conversion to α,β-unsaturated ketones using a palladium acetate (B1210297) catalyst. elsevierpure.com

| Method | Substrates | Catalyst System | Key Feature |

| Dehydrosilylation | Silyl enol ethers | Palladium(II) | Forms C=C bond from ketone equivalent. acs.org |

| Oxidative Heck-type | Aryl halides + β-Arylbutanones | Pd catalyst + Oxidant | Synthesizes β,β-diaryl enones. thieme-connect.com |

| Alkynamide/Alkyne Coupling | Alkynamides + Terminal alkenes | Pd(II) catalyst + Oxidant | Forms E-enones stereoselectively. acs.org |

| From Allyl Enol Carbonates | Allyl enol carbonates | Pd(OAc)₂-dppe | Converts ketone derivative to enone. elsevierpure.com |

The hydroacylation of alkynes presents an atom-economical route to α,β-unsaturated ketones. nih.gov This transformation can be achieved through several catalytic systems. The direct hydration of alkynes, typically catalyzed by strong acids like sulfuric acid in the presence of mercuric sulfate, initially forms an enol intermediate. lumenlearning.com This enol is unstable and rapidly tautomerizes to the more stable ketone. lumenlearning.comyoutube.com For terminal alkynes, this method yields methyl ketones. chemistrysteps.com

More advanced, chelation-assisted strategies employ rhodium or nickel catalysts. An enantioselective rhodium-catalyzed intermolecular hydroacylation has been developed that converts S-chelating aldehydes and alkynes into enantioenriched α,β-unsaturated ketones. Nickel-catalyzed systems can achieve an anti-Markovnikov selective coupling between terminal alkynes and S-2-pyridyl thioesters, providing a non-chelation-controlled route to non-tethered E-enones under mild conditions. nih.gov

| Method | Substrates | Catalyst/Reagents | Selectivity/Product |

| Acid-Catalyzed Hydration | Alkynes + Water | H₂SO₄, HgSO₄ | Markovnikov addition; yields ketones. lumenlearning.com |

| Hydroboration-Oxidation | Terminal Alkynes + Water | Dialkylborane, then H₂O₂ | Anti-Markovnikov addition; yields aldehydes. chemistrysteps.com |

| Rhodium-Catalyzed Hydroacylation | S-chelating aldehydes + Alkynes | Rhodium complex | Enantioselective synthesis of enones. |

| Nickel-Catalyzed Hydroacylation | Terminal alkynes + Thioesters | Nickel complex | Anti-Markovnikov; yields E-enones. nih.gov |

Harnessing visible light as a sustainable energy source represents a frontier in organic synthesis. rsc.org One innovative method for preparing α,β-unsaturated ketones involves the visible-light-promoted aerobic oxidation of silyl enol ethers. nih.gov This process uses an inexpensive organic dye as a photosensitizer and molecular oxygen as the oxidant, offering a transition-metal-free alternative to traditional methods like the Saegusa–Ito oxidation. nih.govpkusz.edu.cn

Another approach is the photoredox-catalyzed β-selective acylation of alkenes. rsc.org This reaction, which can be driven by either visible light or sunlight, utilizes an excited-state copper catalyst to produce valuable α,β-unsaturated ketones under mild conditions, demonstrating high functional group compatibility. rsc.org

| Method | Substrates | Catalyst/Conditions | Key Feature |

| Aerobic Oxidation | Silyl enol ethers | Organic dye photosensitizer, Visible light, O₂ | Metal-free synthesis of enones. nih.gov |

| β-Selective Acylation | Alkenes + Acylating agent | Copper photoredox catalyst, Visible light | Direct acylation of alkenes to form enones. rsc.org |

Specific Synthetic Routes to 4,8-Dimethyl-3,7-nonadien-2-one, (3Z)- and Related Isomers

A plausible and direct synthetic route to (3Z)-4,8-Dimethyl-3,7-nonadien-2-one involves the aldol condensation of neral (B7780846) (also known as citral b, the Z-isomer of 3,7-dimethylocta-2,6-dienal) with acetone. This reaction would typically be carried out using a base catalyst, such as sodium hydroxide. The enolate of acetone would act as the nucleophile, attacking the carbonyl carbon of neral. The resulting β-hydroxy ketone intermediate would then undergo dehydration, often facilitated by heat or acidic workup, to yield the target (3Z)-α,β-unsaturated ketone. This is analogous to the well-known synthesis of the (E)-isomer, geranyl acetone, which is prepared from geranial (citral a). The stereochemistry of the C3=C4 double bond in the final product is dictated by the stereochemistry of the starting citral isomer.

Green Chemistry Approaches in Dienone Synthesis

The principles of green chemistry, which encourage the use of less hazardous materials, waste reduction, and energy efficiency, are increasingly influencing the synthesis of dienones like 4,8-Dimethyl-3,7-nonadien-2-one, (3Z)-. iwu.edu Researchers are exploring various strategies to develop more environmentally benign synthetic routes. These approaches focus on alternative energy sources, novel catalytic systems, and the use of greener solvents to minimize the environmental impact of chemical production. iwu.eduasiaresearchnews.com

One of the most promising alternative energy sources is microwave irradiation. ijnrd.org Microwave-assisted synthesis utilizes the ability of polar molecules and ions to convert electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. oatext.com This technique offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and higher product purity. youtube.com Reactions that might take hours to complete using traditional refluxing can often be finished in minutes under microwave conditions. youtube.com Furthermore, microwave-assisted reactions can frequently be conducted under solvent-free conditions, further enhancing their green credentials by eliminating the need for volatile organic compounds (VOCs). oatext.comacs.org

The development of novel catalysts is another cornerstone of green dienone synthesis. Biocatalysis, which employs enzymes or whole-cell microorganisms, is gaining significant interest. nih.gov Enzymes are highly specific, biodegradable catalysts that operate under mild conditions of temperature and pH, often in aqueous media. youtube.comyoutube.com This high selectivity can lead to cleaner reactions with fewer byproducts, simplifying purification processes. youtube.com The use of biocatalysis is expanding in the pharmaceutical and chemical industries for producing chiral intermediates and active ingredients, underscoring its potential for complex syntheses. nih.govnih.gov

Solid acid catalysts also present a green alternative to traditional liquid acids like sulfuric acid, which are corrosive and difficult to separate from reaction mixtures. patsnap.com Catalysts such as silica-supported sodium iodate (B108269) or bismuth triflate are being investigated for their efficacy, ease of handling, and potential for recycling. iwu.eduyoutube.com Bismuth triflate, for instance, is noted for being relatively non-toxic and effective in small quantities. iwu.edu Additionally, some synthetic protocols for dienones utilize palladium catalysts with molecular oxygen as the sole, clean oxidant, avoiding harsher oxidizing agents. researchgate.net

Interactive Data Table: Comparison of Green Synthesis Methodologies for Unsaturated Carbonyls

| Methodology | Catalyst/Conditions | Reaction Time | Yield | Green Advantages |

| Microwave-Assisted Synthesis | Sodium acetate / Solvent-free | A few minutes | High | Rapid heating, energy efficiency, reduced solvent use. ijnrd.orgoatext.comyoutube.com |

| Biocatalysis | Enzymes (e.g., Hydratases, NHases) | Varies (minutes to hours) | High | Mild conditions, high selectivity, biodegradable catalyst, aqueous media. youtube.comnih.gov |

| Solid Acid Catalysis | Bismuth Triflate (5 mol%) | Fast | Good | Non-toxic catalyst, easy to handle, recyclable. iwu.edu |

| Palladium Catalysis | Pd(OAc)₂ / DMSO | Not specified | Good | Uses molecular oxygen as a clean oxidant, mild conditions. researchgate.net |

| Solvent-Free Heck Reaction | Palladium catalyst | Not specified | 54% | Eliminates solvent use and ligand requirements. researchgate.net |

Interactive Data Table: Research Findings in Microwave-Assisted Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Time | Yield (%) | Reference |

| Knoevenagel Condensation | Aromatic aldehydes, Cyanoacetamide | Sodium acetate / Microwave / Solvent-free | 2-3 minutes | Excellent | ijnrd.orgoatext.com |

| Hydrolysis of Benzamide | Benzamide, Water | Microwave | 7 minutes | >99 | youtube.com |

| Synthesis of N-(tert-butylsulfinyl)imines | Aldehydes/Ketones, (R)-2-methylpropane-2-sulfinamide | Ti(OEt)₄ / Microwave / Solvent-free | 10 minutes | Excellent | acs.org |

| Reduction of Acetophenone | Acetophenone, NaBH₄ | Microwave | 2 minutes | 92 | ijnrd.org |

Stereochemical Considerations

Significance of (3Z) Configuration in 4,8-Dimethyl-3,7-nonadien-2-one

The geometric isomerism in 4,8-Dimethyl-3,7-nonadien-2-one is of paramount importance, primarily in the field of fragrances and flavorings. nih.govgoogle.com The olfactory properties of this compound are intrinsically linked to its stereochemistry. The general scent of the mixed E/Z isomers is described as "fruity". google.com However, specific isomers can elicit distinct scent profiles. For instance, the related alcohol, (Z)-enriched 4,8-dimethyl-3,7-nonadien-2-ol, is noted for its desirable rose scent. google.com

Stereoselective Synthetic Strategies for (3Z)-4,8-Dimethyl-3,7-nonadien-2-one

The synthesis of the (3Z) isomer in high purity requires precise control over the formation of the C3=C4 double bond. Stereoselective synthetic methods are therefore essential to avoid the formation of the undesired (3E) isomer.

Control of olefin geometry is a central challenge in the synthesis of complex molecules like dienones. Olefination reactions are the primary tools for constructing carbon-carbon double bonds. Among these, the Wittig reaction and its variants are particularly prominent. nih.govresearchgate.net The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used. nih.gov While unstabilized ylides typically favor the formation of (Z)-alkenes, stabilized ylides, such as those required to form an α,β-unsaturated ketone, generally yield the (E)-alkene as the major product. wikipedia.org

To overcome this inherent preference for the (E)-isomer in stabilized systems, modifications of the Horner-Wadsworth-Emmons (HWE) reaction have been developed. The HWE reaction, which uses phosphonate-stabilized carbanions, is a reliable method for creating α,β-unsaturated carbonyls. wikipedia.orgnrochemistry.com While it typically favors (E)-alkenes, specific conditions can steer the reaction towards the (Z)-isomer. nrochemistry.comyoutube.com Another strategy involves the Julia-Kocienski olefination, which can be adapted for the synthesis of E,Z-dienes, offering another route to control the geometry of conjugated systems. researchgate.netresearchgate.net

Achieving high (Z)-selectivity in the synthesis of compounds like 4,8-Dimethyl-3,7-nonadien-2-one often relies on carefully designed reagents and catalytic conditions. The Still-Gennari modification of the Horner-Wadsworth-Emmons reaction is a benchmark for Z-selective olefination. nrochemistry.comyoutube.com This method employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) in the presence of strong, non-coordinating bases (e.g., potassium bis(trimethylsilyl)amide, KHMDS) in aprotic solvents like tetrahydrofuran (B95107) (THF) at low temperatures. nrochemistry.comnih.gov

The electron-withdrawing nature of the phosphonate (B1237965) ester groups accelerates the elimination of the oxaphosphetane intermediate, kinetically favoring the formation of the (Z)-alkene. nrochemistry.comnih.gov Recent research has focused on developing new reagents, such as alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates, which are structurally similar to Still-Gennari reagents and provide excellent Z-selectivity (up to 98:2 Z:E ratio) in reactions with various aldehydes. nih.govnih.gov These systems demonstrate how the electronic properties of the phosphonate reagent act as the controlling element for stereoselectivity, effectively serving as a catalytic system for achieving the desired isomeric outcome.

Stereochemical Analysis and Isomeric Purity Determination

The determination of the isomeric ratio and purity of (3Z)-4,8-Dimethyl-3,7-nonadien-2-one is critical for quality control in its application as a flavor and fragrance agent. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Gas chromatography (GC) is a primary method for separating the (3Z) and (3E) isomers. The Kovats retention index, a parameter used in GC, has been determined for the (3Z)-isomer on a semi-standard non-polar column to be 1240.8. nih.gov This allows for its identification in a mixture. Mass spectrometry (MS), often coupled with GC (GC-MS), provides structural information based on the fragmentation pattern of the molecule, further confirming its identity. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. Both ¹H and ¹³C NMR spectra provide detailed information about the connectivity and stereochemistry of the molecule. nih.gov The chemical shifts and coupling constants of the protons and carbons around the C3=C4 double bond are distinct for the (Z) and (E) isomers, allowing for unambiguous assignment and quantification of the isomeric ratio. Commercially available samples are often mixtures of the (E) and (Z) stereoisomers. thegoodscentscompany.com

Table 1: Physical and Analytical Data for 4,8-Dimethyl-3,7-nonadien-2-one Isomers

| Property | (3Z)-4,8-Dimethyl-3,7-nonadien-2-one | (E/Z)-4,8-Dimethyl-3,7-nonadien-2-one Mixture |

|---|---|---|

| Molecular Formula | C₁₁H₁₈O nih.gov | C₁₁H₁₈O |

| Molecular Weight | 166.26 g/mol nih.gov | 166.26 g/mol |

| CAS Number | 27575-61-7 thegoodscentscompany.com | 817-88-9 |

| Appearance | Colorless clear liquid (est) thegoodscentscompany.com | Colorless to pale yellow clear liquid (est) |

| Boiling Point | 250.00 to 251.00 °C @ 760.00 mm Hg (est) thegoodscentscompany.com | 200.00 to 201.00 °C @ 760.00 mm Hg |

| Refractive Index | Not specified | 1.47300 to 1.47700 @ 20.00 °C |

| Kovats Retention Index | 1240.8 (Semi-standard non-polar) nih.gov | Not specified |

| Analytical Methods | GC-MS, ¹H NMR, ¹³C NMR nih.gov | GC, NMR |

Natural Occurrence and Biosynthetic Pathways

Identification in Biological Samples and Natural Sources

(3Z)-4,8-Dimethyl-3,7-nonadien-2-one is classified as an acyclic monoterpenoid, a group of secondary metabolites derived from a ten-carbon backbone. foodb.cafrontiersin.org While not a widely abundant natural product, its presence has been noted in specific contexts, primarily through the analysis of plant essential oils. The literature on this specific isomer is limited, indicating its status as a less common or trace component in most natural systems. foodb.ca

This dienone has been identified as a constituent of plant volatile emissions, contributing to their characteristic scents. It is recognized as a fragrance component with described notes that include fruity, fresh, and citrus-like aspects. google.com One of the specific botanical sources where the related E/Z mixture of 4,8-Dimethyl-3,7-nonadien-2-one has been reported is in the essential oil of Dracocephalum heterophyllum, a perennial herb from the Lamiaceae family. nih.gov In such complex mixtures, it typically exists as a minor or trace element among more dominant compounds like β-citronellol. nih.gov

| Plant Species | Family | Part Analyzed | Reference |

|---|---|---|---|

| Dracocephalum heterophyllum Benth | Lamiaceae | Aerial Parts (Essential Oil) | nih.gov |

The identification of volatile compounds like (3Z)-4,8-Dimethyl-3,7-nonadien-2-one from complex biological samples relies on advanced analytical techniques, central to the field of metabolomics. frontiersin.org Gas chromatography coupled with mass spectrometry (GC-MS) is a primary method used to separate, identify, and quantify the individual components of a plant's essential oil or volatile profile. nih.gov In a typical metabolomics study focused on plant volatiles, samples from different developmental stages or tissues are analyzed to create a comprehensive profile of the metabolome. frontiersin.org This approach allows for the detection of not only major metabolites but also trace compounds like the target dienone, which can be crucial for understanding the plant's unique chemical signature and biological functions. frontiersin.orgnih.gov The compound is cataloged in metabolomic databases, which serve as crucial repositories for chemical and biological information on such molecules. foodb.ca

Proposed Biosynthetic Routes to Acyclic Monoterpenoid Dienones

Like all monoterpenoids, the biosynthesis of 4,8-Dimethyl-3,7-nonadien-2-one originates from the universal isoprenoid pathway, which generates the fundamental five-carbon building blocks for a vast array of natural products.

The biosynthesis of monoterpenoids begins with the five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). Plants utilize two distinct pathways to produce these intermediates: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. For monoterpenes, the MEP pathway is the primary source of IPP and DMAPP.

A head-to-tail condensation of one molecule of DMAPP with one molecule of IPP is catalyzed by the enzyme geranyl diphosphate synthase (GPPS). This reaction forms geranyl diphosphate (GPP), the universal C10 precursor for all regular monoterpenes. The (3Z)-stereochemistry of the target compound suggests that its biosynthesis may proceed from neryl diphosphate (NPP), the cis-isomer of GPP, or through intermediates derived from it, such as nerol (B1678202).

The conversion of the C10 precursor (GPP or NPP) into the C11 ketone (3Z)-4,8-Dimethyl-3,7-nonadien-2-one requires a series of enzymatic modifications. While the specific enzymes for this compound are not characterized, a plausible pathway can be proposed based on known biotransformations of similar monoterpenoids. nih.govnih.gov

A likely sequence of events starting from nerol (the alcohol form of NPP) would involve:

Oxidation to an Aldehyde: Alcohol dehydrogenases could oxidize nerol to its corresponding aldehyde, neral (B7780846). nih.gov

Oxidation to a Carboxylic Acid: The aldehyde could then be further oxidized by an aldehyde dehydrogenase to form (Z)-geranic acid (also known as neric acid). nih.govnih.gov The bioconversion of geraniol (B1671447) and nerol to their respective acids has been demonstrated in various microorganisms, including yeast and bacteria, supporting this step. nih.govnih.gov

Formation of the Ketone: The final transformation from the C10 acid ((Z)-geranic acid) to the C11 ketone is less straightforward. It could potentially involve a reaction analogous to ketogenesis, where an acetyl-CoA unit is incorporated, followed by decarboxylation. This would extend the carbon chain and install the ketone group, yielding the final C11 dienone structure.

Rearrangement reactions are a key mechanism for generating skeletal diversity in terpenoid biosynthesis. The Cope rearrangement is a thermally or catalytically induced nih.govnih.gov-sigmatropic rearrangement of a 1,5-diene. In biological systems, enzymes can catalyze such reactions under physiological conditions, often proceeding through chair-like transition states.

While a direct Cope rearrangement from a common precursor like GPP to the skeleton of 4,8-Dimethyl-3,7-nonadien-2-one is not immediately apparent, it represents a potential biosynthetic strategy. An enzyme could guide a 1,5-diene substrate into the correct conformation to facilitate the rearrangement, leading to a new carbon framework. This rearranged intermediate could then undergo subsequent enzymatic modifications (oxidation, methylation, etc.) to yield the final dienone product. The involvement of such rearrangements, including the related dienone-phenol rearrangement in other systems, highlights the chemical complexity and elegance of biosynthetic pathways.

Biogenetic Relationship to Other Natural Products with Similar Structural Motifs

(3Z)-4,8-Dimethyl-3,7-nonadien-2-one is an acyclic monoterpenoid ketone. Its formation in nature is not through the direct head-to-tail condensation of isoprene (B109036) units that characterizes regular monoterpenes. Instead, it is considered a degraded or irregular terpenoid, arising from the modification of a primary monoterpene precursor.

The primary biogenetic precursor to this C11-ketone is believed to be citral (B94496), an isomeric mixture of the C10 monoterpene aldehydes geranial and neral. Citral itself is a key component in the biosynthesis of many acyclic monoterpenoids. The general pathway begins with geranyl pyrophosphate (GPP), the universal C10 precursor for all regular monoterpenes, which is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov GPP is then typically converted to monoterpene alcohols like geraniol. Subsequent oxidation of geraniol by alcohol dehydrogenases yields geranial. researchgate.netnih.gov

The biotransformation from the C10 aldehyde (geranial) to the C11-ketone (4,8-dimethyl-3,7-nonadien-2-one) involves the addition of a carbon atom. A plausible route for this transformation is an aldol-type condensation reaction with an acetyl-coenzyme A (acetyl-CoA) or pyruvate-derived unit, followed by dehydration and subsequent enzymatic reduction or rearrangement to yield the final ketone structure. A synthetic pathway that may mimic a potential biogenetic process involves the reaction of citral with a methyl Grignard reagent to form the intermediate alcohol, 4,8-dimethyl-3,7-nonadien-2-ol, which is then oxidized to the corresponding ketone. researchgate.net

This pattern of forming smaller, often aromatic, compounds from the degradation or modification of larger terpenoid skeletons is a common theme in natural product chemistry. This places (3Z)-4,8-Dimethyl-3,7-nonadien-2-one in a broader class of compounds known as norisoprenoids or apocarotenoids, which are formed by the oxidative cleavage of larger isoprenoid molecules, particularly C40 carotenoids. nih.govnih.gov These cleavage reactions are catalyzed by a family of enzymes known as carotenoid cleavage dioxygenases (CCDs). nih.govmdpi.com

This enzymatic cleavage of carotenoids can produce a variety of volatile and non-volatile compounds with different carbon skeletons, including C9, C10, C11, and C13-norisoprenoids. mdpi.com These compounds are significant contributors to the aroma profiles of many fruits and flowers, such as grapes and roses. mdpi.comucdavis.edu For instance, the well-known C13-norisoprenoids β-damascenone and β-ionone, which are responsible for fruity and floral notes in wine, are products of carotenoid degradation. ucdavis.edu

Therefore, (3Z)-4,8-Dimethyl-3,7-nonadien-2-one is biogenetically related to a wide array of natural products that arise not from direct terpene synthesis, but from the subsequent breakdown and modification of larger terpenoid structures. While its immediate precursor is a C10 monoterpene, its structural motif as a C11 ketone firmly places it within the family of degraded terpenoids, which includes many important natural flavor and fragrance compounds.

Table 1: Biogenetic Pathway and Related Compounds

| Compound Name/Class | Role in Biosynthesis |

| Isopentenyl Pyrophosphate (IPP) | C5 building block for all isoprenoids |

| Dimethylallyl Pyrophosphate (DMAPP) | C5 building block for all isoprenoids |

| Geranyl Pyrophosphate (GPP) | C10 universal precursor for monoterpenes nih.gov |

| Geraniol | C10 monoterpene alcohol, formed from GPP researchgate.net |

| Citral (Geranial/Neral) | C10 monoterpene aldehyde, formed from oxidation of geraniol researchgate.netnih.gov |

| 4,8-Dimethyl-3,7-nonadien-2-ol | C11 intermediate alcohol researchgate.net |

| (3Z)-4,8-Dimethyl-3,7-nonadien-2-one | Final C11-ketone product |

| Carotenoids | C40 tetraterpenoid precursors to norisoprenoids mdpi.com |

| β-Ionone | Related C13-norisoprenoid aroma compound ucdavis.edu |

| β-Damascenone | Related C13-norisoprenoid aroma compound ucdavis.edu |

Table of Mentioned Compounds

| Common Name | IUPAC Name / Structural Class |

| (3Z)-4,8-Dimethyl-3,7-nonadien-2-one | (3Z)-4,8-Dimethylnona-3,7-dien-2-one |

| Acetyl-Coenzyme A | S-(2-(acetamido)ethyl) ethanethioate |

| β-Damascenone | (E)-1-(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)but-2-en-1-one |

| β-Ionone | (E)-4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-one |

| Carotenoids | C40 Tetraterpenoids |

| Citral | 3,7-Dimethylocta-2,6-dienal |

| Dimethylallyl pyrophosphate (DMAPP) | (3-Methylbut-2-en-1-yl) dihydrogen phosphate |

| Geranial | (2E)-3,7-Dimethylocta-2,6-dienal |

| Geraniol | (2E)-3,7-Dimethylocta-2,6-dien-1-ol |

| Geranyl pyrophosphate (GPP) | ((2E)-3,7-Dimethylocta-2,6-dien-1-yl) dihydrogen diphosphate |

| Isopentenyl pyrophosphate (IPP) | (3-Methylbut-3-en-1-yl) dihydrogen phosphate |

| Neral | (2Z)-3,7-Dimethylocta-2,6-dienal |

| 4,8-Dimethyl-3,7-nonadien-2-ol | 4,8-Dimethylnona-3,7-dien-2-ol |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the magnetic properties of atomic nuclei. For (3Z)-4,8-Dimethyl-3,7-nonadien-2-one, with the molecular formula C₁₁H₁₈O, NMR provides unambiguous evidence for its connectivity and stereochemistry. nih.gov

¹H NMR Spectral Assignments and Analysis for (3Z) Isomer

¹³C NMR Spectral Assignments and Analysis for (3Z) Isomer

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule, which is expected to be 11 for this compound unless there is accidental chemical shift equivalence. Public databases indicate the existence of a ¹³C NMR spectrum for (3Z)-4,8-Dimethyl-3,7-nonadien-2-one, recorded on a Bruker AC-200 instrument. nih.gov However, a detailed and assigned peak list is not available in the public domain. The spectrum would be characterized by signals corresponding to the carbonyl carbon (C2), four sp² hybridized carbons of the two double bonds (C3, C4, C7, C8), and five sp³ hybridized carbons (C1, C5, C6, and the two methyls at C8). The chemical shift of the C4-methyl group is particularly diagnostic for the Z-geometry of the C3-C4 double bond.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Confirmation

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, for instance, by showing correlations between the vinyl proton at C3 and the methylene (B1212753) protons at C5.

HMQC (Heteronuclear Multiple Quantum Coherence) or its modern equivalent, HSQC (Heteronuclear Single Quantum Coherence) , correlates directly bonded proton and carbon atoms. This would unequivocally link each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (typically 2- and 3-bond) couplings between protons and carbons. This is crucial for piecing together the molecular skeleton, for example, by showing a correlation from the protons of the C1 methyl group to the carbonyl carbon (C2) and the olefinic carbon (C3).

While these techniques are standard for structural elucidation, specific experimental 2D NMR data for (3Z)-4,8-Dimethyl-3,7-nonadien-2-one is not available in the reviewed public literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing structural clues through its fragmentation pattern. The molecular weight of (3Z)-4,8-Dimethyl-3,7-nonadien-2-one is 166.26 g/mol . nih.gov

GC-MS Applications in Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical components in a sample and then provides mass spectra for each component for identification. GC is particularly useful for separating isomers like the (3Z) and (3E) forms of 4,8-Dimethyl-3,7-nonadien-2-one. The NIST Mass Spectrometry Data Center contains a GC-MS record for the (3Z) isomer, confirming its utility in identifying this compound in complex mixtures. nih.gov The Kovats retention index, a key parameter in GC, has been experimentally determined to be 1240.8 on a semi-standard non-polar column. nih.gov The mass spectrum obtained from GC-MS analysis shows a characteristic fragmentation pattern that serves as a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. While specific experimental HRMS data for this isomer was not found in public databases, its exact mass can be calculated from its molecular formula, C₁₁H₁₈O. The computed monoisotopic mass is 166.135765193 Da. nih.gov An experimental HRMS measurement would aim to confirm this exact mass, thereby verifying the elemental composition and distinguishing it from other compounds with the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies. For (3Z)-4,8-Dimethyl-3,7-nonadien-2-one, the IR spectrum would exhibit characteristic absorption bands corresponding to its constituent functional groups.

The key functional groups in this compound are the carbonyl group (C=O) of the ketone and the carbon-carbon double bonds (C=C) of the dienone system. The position of the carbonyl stretching vibration is particularly informative. In a saturated acyclic ketone, this band typically appears in the region of 1715 cm⁻¹. However, in an α,β-unsaturated ketone like (3Z)-4,8-Dimethyl-3,7-nonadien-2-one, conjugation of the carbonyl group with the C=C double bond leads to a decrease in the stretching frequency of both groups. This is due to the delocalization of π-electrons, which reduces the double bond character of both the C=O and C=C bonds.

Consequently, the C=O stretching vibration for this compound is expected to appear at a lower wavenumber, generally in the range of 1665-1685 cm⁻¹. The C=C stretching vibration, also weakened by conjugation, would likely be observed around 1600-1640 cm⁻¹. Additionally, the spectrum would show C-H stretching vibrations for the methyl and methylene groups typically in the 2850-3000 cm⁻¹ region, and C-H bending vibrations at lower frequencies.

Table 1: Predicted Infrared (IR) Spectroscopy Data for (3Z)-4,8-Dimethyl-3,7-nonadien-2-one

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| C=O (Ketone, conjugated) | 1665 - 1685 | Stretching |

| C=C (Alkene, conjugated) | 1600 - 1640 | Stretching |

| C-H (Alkyl) | 2850 - 3000 | Stretching |

| C-H | ~1465 and ~1375 | Bending |

It is important to note that the exact peak positions can be influenced by the physical state of the sample (e.g., vapor, liquid, or solid) and the solvent used. A "Vapor Phase IR Spectra" for this compound is noted in the PubChem database (CID 5365888), which could provide precise experimental values if accessed. thegoodscentscompany.com

Other Spectroscopic Methods (e.g., UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules containing chromophores, such as the conjugated system in (3Z)-4,8-Dimethyl-3,7-nonadien-2-one, absorb light in the UV-Vis region, promoting electrons from a lower energy molecular orbital to a higher energy one.

For α,β-unsaturated ketones, two main electronic transitions are typically observed:

A strong absorption due to a π → π* transition of the conjugated system.

A weaker absorption at longer wavelength due to an n → π* transition, involving the non-bonding electrons of the carbonyl oxygen.

The position of the maximum absorbance (λmax) for the π → π* transition is sensitive to the extent of conjugation and the substitution pattern. For a simple enone, this transition is typically observed around 210-250 nm. The presence of additional alkyl substituents on the double bonds can cause a bathochromic (red) shift to longer wavelengths.

Detailed experimental UV-Vis spectral data for the pure (3Z)-4,8-Dimethyl-3,7-nonadien-2-one is not widely published. However, based on Woodward-Fieser rules for α,β-unsaturated ketones and data from structurally similar compounds, a predicted λmax for the π → π* transition can be estimated.

Table 2: Predicted UV-Vis Spectroscopy Data for (3Z)-4,8-Dimethyl-3,7-nonadien-2-one

| Transition | Predicted λmax Range (nm) | Molar Absorptivity (ε) |

| π → π | 230 - 250 | High |

| n → π | 310 - 330 | Low |

The n → π* transition is characteristically weak (low molar absorptivity) and appears at a longer wavelength. The exact λmax values would need to be confirmed by experimental measurement in a suitable solvent, as solvent polarity can influence the position of these absorption bands.

Advanced Analytical Methodologies

Chromatographic Techniques for Separation and Purification

Chromatography is the primary method for the separation and purification of (3Z)-4,8-Dimethyl-3,7-nonadien-2-one from complex mixtures, including synthetic reaction products and natural extracts. Both gas and liquid chromatography are employed to achieve high levels of purity and to resolve isomeric forms.

Gas chromatography (GC), especially when coupled with mass spectrometry (GC-MS), is a powerful and widely used technique for the analysis of volatile compounds like (3Z)-4,8-Dimethyl-3,7-nonadien-2-one. researchgate.netbiomedpharmajournal.org This method is highly effective for both separating the (3Z)- and (3E)-isomers and for their subsequent quantification. biomedpharmajournal.org

The separation of these geometric isomers is possible due to slight differences in their physical properties, which affect their interaction with the GC column's stationary phase. A phenomenon known as the chromatographic cis/trans-effect is often observed, where analytes with trans-C=C double bonds tend to elute earlier from the GC column than their cis-congeners. mdpi.com This means that the (3E)-isomer (geranyl acetone) would typically have a shorter retention time than the (3Z)-isomer (neryl acetone) on many common stationary phases. mdpi.com

The identification of the (3Z)-isomer is confirmed by its mass spectrum and its retention index. The Kovats Retention Index is a standardized measure used in gas chromatography to convert retention times into system-independent constants. For (3Z)-4,8-Dimethyl-3,7-nonadien-2-one, a specific retention index has been experimentally determined. nih.gov

| Compound | Column Type | Kovats Retention Index (I) |

|---|---|---|

| (3Z)-4,8-Dimethyl-3,7-nonadien-2-one | Semi-standard non-polar | 1240.8 nih.gov |

Quantification of the (3Z)-isomer is achieved using GC-MS by creating a calibration curve with a high-purity analytical standard. pubcompare.ai Since industrial synthesis often produces a mixture of (Z)- and (E)-isomers, this separation and quantification are essential for quality control. chemicalbook.com For highly complex samples, advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) can be utilized to achieve superior separation. ucsf.edu

High-Performance Liquid Chromatography (HPLC) is another valuable technique compatible with the analysis of (3Z)-4,8-Dimethyl-3,7-nonadien-2-one, primarily for assessing its purity. pubcompare.ai While GC is more common for volatile compounds, HPLC offers an alternative, particularly for preparative scale purification or for analyzing less volatile impurities.

Normal-phase HPLC, utilizing a silica (B1680970) gel column, is effective for separating isomers. nih.gov The principle of purity assessment via HPLC involves injecting the sample into the system, where it passes through the column. A pure compound will ideally show a single, sharp peak at a characteristic retention time. The presence of other peaks indicates impurities. The area of each peak is proportional to the concentration of the corresponding compound, allowing for a quantitative assessment of purity. Although specific HPLC protocols for this compound are less commonly published than GC methods, the general principles of chromatographic separation apply.

Enantiomeric and Diastereomeric Analysis

The structural analysis of 4,8-Dimethyl-3,7-nonadien-2-one involves the consideration of its stereoisomers. Stereoisomers are molecules with the same molecular formula and sequence of bonded atoms but different three-dimensional orientations.

The key stereochemical feature of this compound is the carbon-carbon double bond at the C3 position. This allows for the existence of two geometric isomers, which are a class of diastereomers:

(3Z)-4,8-Dimethyl-3,7-nonadien-2-one (Neryl Acetone) : The higher priority groups on each carbon of the double bond are on the same side.

(3E)-4,8-Dimethyl-3,7-nonadien-2-one (Geranyl Acetone) : The higher priority groups on each carbon of the double bond are on opposite sides.

The compound 4,8-Dimethyl-3,7-nonadien-2-one is achiral, meaning it is superimposable on its mirror image and therefore does not have enantiomers. The primary diastereomeric analysis focuses on separating and identifying the (3Z) and (3E) isomers, which, as detailed in section 6.1.1, is readily accomplished using gas chromatography. mdpi.com

It is worth noting that the corresponding alcohol, 4,8-dimethyl-3,7-nonadien-2-ol, does possess a chiral center at the C2 position and therefore exists as enantiomers. nist.govuni.lupherobase.com Analysis of these related chiral compounds would require specialized techniques such as chiral HPLC or GC with a chiral stationary phase. nih.gov

Quantitative Analysis Methods

Accurate quantification of (3Z)-4,8-Dimethyl-3,7-nonadien-2-one is critical for its use in research and commercial applications, such as in the flavor and fragrance industry. nih.gov The most established method for this purpose is gas chromatography-mass spectrometry (GC-MS). researchgate.netbiomedpharmajournal.org

The quantitative analysis procedure typically involves the following steps:

Standard Preparation : A certified reference standard of (3Z)-4,8-Dimethyl-3,7-nonadien-2-one with a known high purity (>95%) is used to prepare a series of calibration standards at different concentrations. pubcompare.ai

Internal Standard : An internal standard, a compound with similar chemical properties but a different retention time, is often added to both the calibration standards and the unknown samples to correct for variations in injection volume and instrument response.

Calibration Curve : The calibration standards are analyzed by GC-MS, and a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Sample Analysis : The unknown sample is then analyzed under the same GC-MS conditions, and the concentration of (3Z)-4,8-Dimethyl-3,7-nonadien-2-one is calculated from its peak area ratio using the calibration curve.

This methodology provides high sensitivity and selectivity, allowing for the precise measurement of the compound even in complex mixtures.

Chemical Reactivity and Transformation Studies

Reactions of the α,β-Unsaturated Ketone Moiety

The conjugated system consisting of a carbonyl group and a C=C double bond is the primary site of reactivity in the molecule. This system is susceptible to attack at both the carbonyl carbon (C2) and the β-carbon (C4).

Nucleophilic attack on α,β-unsaturated ketones can occur via two main pathways: direct addition to the carbonyl carbon (1,2-addition) or conjugate addition to the β-carbon (1,4-addition). libretexts.org The competition between these two pathways is primarily governed by the nature of the nucleophile. libretexts.org

1,2-Addition (Direct Addition): This pathway is favored by "hard," highly reactive nucleophiles such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li). These reagents react irreversibly and rapidly at the most electrophilic site, the carbonyl carbon, to form an allylic alcohol after protonation. libretexts.orgpressbooks.pub

1,4-Addition (Conjugate Addition): This pathway is favored by "soft," less basic nucleophiles. The addition occurs at the β-carbon, which is rendered electrophilic through conjugation with the carbonyl group. libretexts.orgpressbooks.pub The initial product is a resonance-stabilized enolate, which is then protonated at the α-carbon to yield a saturated ketone. libretexts.org Common nucleophiles that favor 1,4-addition include organocuprates (Gilman reagents, R₂CuLi), amines, and thiols. libretexts.orgpressbooks.pub

The table below summarizes the expected outcomes of nucleophilic additions to (3Z)-4,8-Dimethyl-3,7-nonadien-2-one.

| Nucleophile Type | Reagent Example | Predominant Pathway | Expected Product |

| Hard Nucleophiles | Methylmagnesium bromide (CH₃MgBr) | 1,2-Addition | (3Z)-2,4,8-Trimethyl-3,7-nonadien-2-ol |

| Soft Nucleophiles | Lithium dimethylcuprate ((CH₃)₂CuLi) | 1,4-Addition | (Z)-4,8-Dimethyl-4-propyl-7-nonen-2-one |

| Amines | Diethylamine ((CH₃CH₂)₂NH) | 1,4-Addition | (Z)-4-((Diethylamino)methyl)-8-methyl-7-nonen-2-one |

The double bonds in (3Z)-4,8-Dimethyl-3,7-nonadien-2-one exhibit different reactivities towards electrophiles. The C3=C4 double bond, being part of the α,β-unsaturated system, is electron-poor due to the electron-withdrawing effect of the carbonyl group. Consequently, it is deactivated towards electrophilic attack compared to a typical alkene. In contrast, the isolated C7=C8 double bond behaves like a standard tri-substituted alkene and is more susceptible to electrophilic addition.

Halogenation of α,β-unsaturated ketones can occur under acidic conditions. openstax.org However, this reaction does not typically proceed by direct addition to the C=C bond but rather through the formation of an enol intermediate, leading to substitution at the α-carbon (C5 in this case). openstax.orglibretexts.org

The conjugated π-system of the enone moiety allows it to participate in various cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): The electron-poor C3=C4 double bond makes the molecule a competent dienophile in Diels-Alder reactions, where it can react with electron-rich dienes. wikipedia.org These reactions can be catalyzed by Lewis acids, which coordinate to the carbonyl oxygen and further increase the electrophilicity of the double bond. acs.org For example, reaction with a diene like 2,3-dimethyl-1,3-butadiene (B165502) would yield a substituted cyclohexene (B86901) ring.

[2+2] Cycloaddition: Under photochemical conditions, α,β-unsaturated ketones can undergo [2+2] cycloaddition reactions with alkenes to form cyclobutane (B1203170) rings. acs.orgyoutube.com This reaction typically proceeds via the triplet excited state of the enone. youtube.com

1,3-Dipolar Cycloaddition: The C3=C4 double bond can act as a dipolarophile in reactions with 1,3-dipoles such as azides, nitrile oxides, or nitrones. wikipedia.org This type of reaction is a powerful method for constructing five-membered heterocyclic rings. nih.govchesci.com For instance, reaction with an azide (B81097) (e.g., benzyl (B1604629) azide) would lead to the formation of a triazoline ring, which can subsequently rearrange. rsc.org

Rearrangement Reactions Involving the Dienone System

Dienone systems can undergo several characteristic rearrangement reactions, often promoted by acid catalysis or photochemical activation.

Nazarov Cyclization: Acyclic dienones are potential substrates for the Nazarov cyclization, a 4π-electrocyclic reaction that converts them into cyclopentenones under thermal or acidic conditions. nih.govchemtube3d.com For (3Z)-4,8-Dimethyl-3,7-nonadien-2-one, activation with a Lewis acid could potentially induce cyclization to form a substituted cyclopentenone. nih.govacs.org

Photochemical Rearrangements: Upon absorption of UV light, dienones can undergo complex skeletal rearrangements. acs.orgstackexchange.com The specific products depend on the substitution pattern and reaction conditions, but this pathway represents a potential transformation for the molecule. While the dienone-phenol rearrangement is a well-known acid-catalyzed reaction, it is primarily relevant for cyclic dienones that can aromatize. youtube.comwikipedia.org

Oxidation and Reduction Pathways

The multiple functional groups in (3Z)-4,8-Dimethyl-3,7-nonadien-2-one can be selectively oxidized or reduced.

Oxidation: The two C=C double bonds are susceptible to oxidative cleavage. Ozonolysis (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) would cleave both double bonds. wikipedia.orgmasterorganicchemistry.com Cleavage of the C3=C4 bond would yield a keto-aldehyde, while cleavage of the C7=C8 bond would yield acetone (B3395972) and another keto-aldehyde fragment. nih.govwikipedia.org Epoxidation, for example with meta-chloroperoxybenzoic acid (m-CPBA), would preferentially occur at the more electron-rich, sterically accessible C7=C8 double bond to form an epoxide.

Reduction: The reduction of α,β-unsaturated ketones can yield different products depending on the reagent and conditions.

The table below outlines common reduction pathways.

| Reagent(s) | Pathway | Product |

| NaBH₄, CeCl₃ (Luche Reduction) | 1,2-Reduction | (3Z)-4,8-Dimethyl-3,7-nonadien-2-ol |

| H₂, Wilkinson's Catalyst | 1,4-Reduction (Conjugate Reduction) | (Z)-4,8-Dimethyl-7-nonen-2-one |

| H₂, Pd/C | Full Reduction | 4,8-Dimethyl-2-nonanone |

| LiAlH₄ | 1,2-Reduction (typically) | (3Z)-4,8-Dimethyl-3,7-nonadien-2-ol |

| CS₂/t-BuOK in DMSO | 1,4-Reduction (Conjugate Reduction) | (Z)-4,8-Dimethyl-7-nonen-2-one acs.org |

| Potassium Triphenylborohydride | 1,4-Reduction (Conjugate Reduction) | (Z)-4,8-Dimethyl-7-nonen-2-one tandfonline.com |

Selective 1,2-reduction of the carbonyl group without affecting the double bonds can be achieved using sodium borohydride (B1222165) in the presence of cerium(III) chloride (Luche reduction), yielding the corresponding allylic alcohol. acs.orgyoutube.com Conversely, selective 1,4-reduction (conjugate reduction) of the C=C double bond can be accomplished using specific reagents like potassium triphenylborohydride or through catalytic hydrogenation with catalysts like Wilkinson's catalyst, which preferentially reduces the less-substituted double bond. tandfonline.com More forceful hydrogenation conditions (e.g., H₂ over Pd/C) will typically reduce both double bonds and the ketone.

Derivatization for Analytical or Synthetic Purposes

The reactivity of the ketone functional group allows for straightforward derivatization, which can be useful for both analytical identification and synthetic elaboration.

Formation of Imines and Related Derivatives: The carbonyl group reacts with primary amines and their derivatives. Reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) forms a 2,4-dinitrophenylhydrazone, which is a crystalline solid with a characteristic melting point, historically used for identification. Similarly, reaction with semicarbazide (B1199961) yields a semicarbazone.

Derivatization with Girard's Reagents: For analytical purposes, particularly for isolating ketones from complex natural mixtures, Girard's reagents (e.g., Girard's Reagent T) can be used. These reagents react with the carbonyl group to form a water-soluble hydrazone, which can be separated from non-polar compounds via liquid-liquid extraction. The ketone can then be regenerated by hydrolysis.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Structural Elucidation and Energetics

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and geometry of molecules. While specific, in-depth DFT studies exclusively focused on (3Z)-4,8-Dimethyl-3,7-nonadien-2-one are not extensively reported in publicly available literature, the principles of DFT allow for the theoretical determination of key structural and energetic parameters.

Such calculations would typically involve geometry optimization to find the lowest energy conformation of the molecule. This provides precise information on bond lengths, bond angles, and dihedral angles. Furthermore, frequency calculations can be performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to predict its vibrational spectrum, which can be compared with experimental infrared (IR) and Raman spectroscopy data.

Energetic properties, such as the total electronic energy, enthalpy, and Gibbs free energy, can also be calculated. These values are fundamental for comparing the relative stability of different isomers and conformers.

Table 1: Predicted Physicochemical Properties of 4,8-Dimethyl-3,7-nonadien-2-one (Note: The following data is for the general structure of 4,8-Dimethyl-3,7-nonadien-2-one and may not be specific to the (3Z)- isomer. It is derived from computational models.)

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈O | PubChem nih.gov |

| Molecular Weight | 166.26 g/mol | PubChem nih.gov |

| XLogP3-AA | 3.3 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

| Exact Mass | 166.135765193 Da | PubChem nih.gov |

| Monoisotopic Mass | 166.135765193 Da | PubChem nih.gov |

| Topological Polar Surface Area | 17.1 Ų | PubChem nih.gov |

| Heavy Atom Count | 12 | PubChem nih.gov |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For (3Z)-4,8-Dimethyl-3,7-nonadien-2-one, MD simulations could provide valuable information about its conformational dynamics and interactions in different environments, such as in a solvent or at an interface.

An MD simulation would involve defining a force field, which describes the potential energy of the system as a function of the atomic coordinates. The system is then allowed to evolve over time by integrating Newton's equations of motion. Analysis of the resulting trajectory can reveal the accessible conformations, the flexibility of the molecule, and the timescale of conformational changes. However, specific molecular dynamics simulation studies on (3Z)-4,8-Dimethyl-3,7-nonadien-2-one are not readily found in the scientific literature.

Conformation Analysis and Stereoisomer Stability

The presence of rotatable single bonds and a double bond capable of cis-trans isomerism in 4,8-Dimethyl-3,7-nonadien-2-one gives rise to multiple possible conformations and stereoisomers. The (3Z)- or cis-configuration refers to the geometry around the double bond at the 3-position.

Computational conformational analysis can be performed to identify the most stable conformers of the (3Z)-isomer. This typically involves systematically rotating the single bonds and calculating the potential energy at each step to map out the potential energy surface. The minima on this surface correspond to stable conformers.

The relative stability of the (3Z)- and (3E)- (trans-geranylacetone) stereoisomers can also be investigated using computational methods. By calculating the electronic energies of the optimized geometries of both isomers, their relative stability can be determined. Generally, trans-isomers are thermodynamically more stable than their cis-counterparts due to reduced steric hindrance.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For (3Z)-4,8-Dimethyl-3,7-nonadien-2-one, this could involve studying its synthesis, degradation, or isomerization reactions. For instance, the isomerization of the (3Z)-isomer to the more stable (3E)-isomer can be investigated.

This would involve locating the transition state structure connecting the two isomers on the potential energy surface. The energy of this transition state determines the activation energy of the reaction, which is a key factor in the reaction rate. By mapping the entire reaction pathway, from reactant to transition state to product, a detailed understanding of the reaction mechanism can be obtained. While such studies have been performed for related terpenoids, specific computational studies on the reaction mechanisms involving (3Z)-4,8-Dimethyl-3,7-nonadien-2-one are not widely documented.

Biological Activity and Mechanistic Investigations

General Bioactivity of α,β-Unsaturated Ketones and Dienones

The α,β-unsaturated carbonyl moiety is a reactive functional group that confers significant biological activity to the molecules that possess it. researchgate.netmdpi.com These compounds, including aldehydes, ketones, and esters, are recognized for their ability to interact with cellular components, which can lead to a variety of biological effects, such as antimicrobial, anti-inflammatory, and antitumor activities. researchgate.netmdpi.com

The reactivity of this class of compounds is largely attributed to the polarized nature of the conjugated system, which makes the β-carbon susceptible to nucleophilic attack, most notably through a Michael-type addition reaction. researchgate.netnih.gov This reactivity is central to their biological effects, which can include the induction of oxidative stress and disruption of normal cellular processes. researchgate.net The presence of the α,β-unsaturated ketone group is often considered essential for the toxicological profile of these molecules. researchgate.net For instance, many natural and synthetic α,β-unsaturated ketones have been investigated as cytotoxic agents that can affect mitochondrial function. nih.gov

Mechanistic Studies of Cellular Interactions

The mechanisms through which α,β-unsaturated ketones and dienones exert their biological effects are a subject of extensive research. These studies reveal a common pattern of interaction centered on their electrophilic nature.

A primary mechanism of action for α,β-unsaturated carbonyl compounds is the formation of covalent adducts with biological macromolecules. nih.gov The electrophilic β-carbon of the unsaturated system readily reacts with nucleophilic residues on proteins, particularly the thiol groups of cysteine residues. nih.gov This interaction forms stable, often irreversible, Michael adducts. researchgate.netnih.gov

This covalent modification can lead to:

Enzyme Inhibition: By binding to cysteine residues within the active site of an enzyme, these compounds can inhibit its function. researchgate.net Enzymes like catalase and superoxide (B77818) dismutase have been identified as potential targets. researchgate.net

Depletion of Antioxidants: A crucial interaction is the conjugation with glutathione (B108866) (GSH), a major intracellular antioxidant. researchgate.net This reaction depletes the cell's primary defense against reactive oxygen species, leading to oxidative stress. researchgate.netresearchgate.net

Protein Cross-linking: Some dienone compounds have been shown to induce the cross-linking of proteins, which can deplete specific proteins essential for cellular homeostasis and form cytotoxic protein complexes. acs.org

The table below summarizes key molecular interactions of α,β-unsaturated carbonyls.

Table 1: Key Interactions of α,β-Unsaturated Carbonyls with Biological Macromolecules

| Interacting Molecule | Type of Interaction | Consequence | Reference |

|---|---|---|---|

| Proteins (Cysteine) | Michael Addition (Covalent Adduct) | Altered protein function, Enzyme inhibition | nih.gov |

| Glutathione (GSH) | Michael Addition (Conjugation) | Depletion of cellular antioxidants, Oxidative stress | researchgate.net |

By interacting with key proteins, α,β-unsaturated ketones and dienones can significantly modulate critical biochemical and signaling pathways.

Dienone compounds have been shown to disrupt cellular homeostasis through various mechanisms: acs.org

Inhibition of Signaling Systems: Certain dienones can inhibit the phosphorylation of key signaling molecules. This includes transcription factors like STAT3 and kinases such as Src, MAP, and AKT, which are central to cell growth, proliferation, and survival pathways. acs.org

Disruption of the Ubiquitin-Proteasome System (UPS): The UPS is vital for protein degradation and quality control. Several dienones have been found to inhibit proteasome function, leading to an accumulation of polyubiquitinated proteins and triggering cell death. acs.org

Induction of Organelle Stress: Disruption of the UPS and other cellular processes often leads to stress in specific organelles. Many dienones are known to induce Endoplasmic Reticulum (ER) stress and mitochondrial stress, which can activate apoptotic cell death pathways. acs.org

Structure-Activity Relationship (SAR) Studies for Dienone Scaffolds

Structure-activity relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. For α,β-unsaturated ketones and dienones, SAR studies have revealed several key features that influence their potency and effects.

The core α,β-unsaturated ketone scaffold is fundamental to their activity. researchgate.net However, the specific substituents on this scaffold can greatly modify the compound's reactivity and biological profile. researchgate.netnih.gov

Key SAR findings include:

Substitution at the β-Carbon: The nature of the substituent at the β-carbon has a significant impact on toxicity and activity. Alkyl substituents at this position, for example, have been shown to influence the antifungal effects of certain ketones. researchgate.net

Stereochemistry: The three-dimensional arrangement of atoms can lead to different biological activities. The (E) and (Z) isomers of a dienone may exhibit different potencies or types of activity. researchgate.net

The table below presents data from a study on synthetic α,β-unsaturated ketones, illustrating the impact of structural modifications on antitumor activity.

Table 2: Antitumor Activity (IC₅₀ in µM) of Selected α,β-Unsaturated Ketone Derivatives

| Compound | HepG2 (Liver) | MCF-7 (Breast) | HeLa (Cervical) | PC-3 (Prostate) | Reference |

|---|---|---|---|---|---|

| Compound 6a | 12.3 | 11.2 | 18.1 | 14.2 | nih.gov |

| Compound 6b | 8.2 | 7.5 | 11.2 | 9.3 | nih.gov |

| Compound 7 | 6.4 | 5.5 | 9.8 | 7.6 | nih.gov |

| Compound 8b | 10.1 | 8.9 | 12.5 | 11.4 | nih.gov |

Data sourced from a study on novel α,β-unsaturated ketones and their heterocyclic analogues. nih.gov

This data demonstrates that subtle changes to the molecular scaffold can result in significant differences in biological potency against various cancer cell lines.

Ecological and Chemoecological Roles

Role as Volatile Organic Compounds in Plant-Insect Interactions

(3Z)-4,8-Dimethyl-3,7-nonadien-2-one is a component of the complex blend of volatile organic compounds that plants release into the atmosphere. These VOCs are crucial for a plant's ability to interact with its environment, particularly in its defense against herbivores. bioone.org The emission of nerylacetone (B1225463), among other volatiles, can be constitutive or induced by biotic stresses such as insect feeding. researchgate.net

Research has demonstrated the direct impact of (3Z)-4,8-Dimethyl-3,7-nonadien-2-one on the behavior of herbivorous insects. A notable study investigated the effects of this compound on the green peach aphid, Myzus persicae, a significant agricultural pest. The findings indicated that nerylacetone possesses deterrent properties against this aphid. nih.govthegoodscentscompany.com

The table below summarizes the observed effects of (3Z)-4,8-Dimethyl-3,7-nonadien-2-one on Myzus persicae:

| Behavioral Parameter | Observed Effect of (3Z)-4,8-Dimethyl-3,7-nonadien-2-one |

| Initial Probing | Weak preingestive deterrence thegoodscentscompany.com |

| Phloem Phase Initiation | Tendency to be delayed thegoodscentscompany.com |

| Sustained Phloem Sap Ingestion | Generally achieved by the aphids thegoodscentscompany.com |

| 24-hour Settling | Aphids did not settle on treated leaves thegoodscentscompany.com |

| Overall Activity | Postingestive deterrent thegoodscentscompany.com |

These findings underscore the importance of specific isomers in mediating plant-insect interactions. The study also highlighted that the deterrent effect of nerylacetone was comparable to that of its (E)-isomer, geranylacetone (B162166), suggesting that both compounds contribute to the defensive chemical profile of certain plants against Myzus persicae. thegoodscentscompany.com

Interspecies Chemical Communication

The role of (3Z)-4,8-Dimethyl-3,7-nonadien-2-one extends beyond direct deterrence to encompass a broader function in interspecies chemical communication. As a semiochemical, it can act as a signal that influences the behavior of other organisms. rsc.org Semiochemicals are broadly categorized into pheromones (intraspecific communication) and allelochemicals (interspecific communication). Nerylacetone falls under the latter category, acting as an allomone—a substance that benefits the emitter by modifying the behavior of the receiver.

In the context of plant-insect interactions, the emission of nerylacetone by a plant under herbivore attack serves as an allomonal signal to the herbivore, communicating the plant's unsuitability as a host. This chemical message, as demonstrated with Myzus persicae, leads to the insect's rejection of the plant, thus benefiting the plant by reducing herbivory. thegoodscentscompany.com

Furthermore, herbivore-induced plant volatiles (HIPVs), which can include nerylacetone, are known to play a role in tritrophic interactions. While not specifically documented for nerylacetone in the provided search results, HIPVs can attract natural enemies of the herbivores, such as predators and parasitoids. This adds another layer to the complexity of interspecies communication, where the plant, by releasing specific volatile cues, can effectively "call for help" from the third trophic level.

The communication is not limited to plant-insect interactions. Nerylacetone has been identified as an ingredient in the essential oils of plants like Paulownia tomentosa and ginger (Zingiber officinale), which are known for their antibacterial properties. nih.gov This suggests that the compound may also be involved in chemical communication and defense against microbial pathogens.

Contribution to Natural Product Chemical Ecology

(3Z)-4,8-Dimethyl-3,7-nonadien-2-one is a significant contributor to the chemical diversity of natural products and plays a distinct role in the chemical ecology of various plant species. Its presence as a natural sesquiterpenoid in the essential oils of different plants highlights its evolutionary importance in plant defense and communication strategies. nih.gov

The natural occurrence of nerylacetone has been reported in a variety of plants, including:

Paulownia tomentosa (Paulowniaceae) nih.gov

Zingiber officinale (Zingiberaceae) - Ginger nih.gov

Zea mays - Corn nih.gov

Origanum vulgare - Oregano nih.gov

The presence of this compound in such diverse plant species suggests its conserved role in mediating ecological interactions. The study of such natural products is fundamental to understanding the intricate chemical relationships within ecosystems.

The biosynthesis of terpenoids like nerylacetone in plants occurs through two main pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. While the specific biosynthetic route to (3Z)-4,8-Dimethyl-3,7-nonadien-2-one is not detailed in the provided search results, its isomer, geranylacetone, is known to be formed through the degradation of carotenoids or via the Carroll rearrangement involving linalool (B1675412). wikipedia.org It is plausible that nerylacetone is also synthesized through similar pathways, with specific enzymes dictating the formation of the (Z)-isomer. Further research into the specific enzymes and genetic pathways responsible for nerylacetone production would provide deeper insights into its role in natural product chemical ecology.

The investigation of compounds like (3Z)-4,8-Dimethyl-3,7-nonadien-2-one contributes to the growing field of chemical ecology by elucidating the molecular mechanisms that underpin the interactions between organisms. This knowledge can have practical applications, for instance, in the development of novel and sustainable pest management strategies that leverage a plant's natural defense mechanisms.

Future Research Directions and Applications in Academic Contexts

Development of Novel Stereoselective Synthetic Methodologies

The controlled synthesis of the (3Z)-isomer of 4,8-Dimethyl-3,7-nonadien-2-one remains a significant challenge, presenting an opportunity for the development of innovative stereoselective synthetic methods. Current industrial production of geranylacetone (B162166) often results in a mixture of (E) and (Z) isomers. chemicalbook.comthermofisher.com For instance, the Carroll reaction using linalool (B1675412) and ethyl acetoacetate (B1235776) with a sodium dihydrogen phosphate (B84403) catalyst can yield a product with a geranylacetone to nerylacetone (B1225463) (the (Z)-isomer) ratio of approximately 6:4. chemicalbook.com

Future research could focus on the following:

Catalyst Design: The development of novel catalysts that can selectively favor the formation of the (3Z) double bond geometry is a primary objective. This could involve exploring transition metal complexes with tailored ligands or enzymatic catalysts engineered for specific substrate orientations.

Stereospecific Reactions: Investigating and optimizing reactions that proceed with high stereospecificity, such as modifications of the Wittig or Horner-Wadsworth-Emmons reactions, could provide more direct routes to the (3Z)-isomer.

Chiral Auxiliaries: The use of chiral auxiliaries to control the stereochemical outcome of key bond-forming steps could be another fruitful area of exploration.

A key industrial synthesis of geranylacetone involves the Carroll reaction of linalool and ethyl acetoacetate. google.com Refining this and other synthetic routes to achieve higher yields of the (3Z)-isomer is a critical area for future investigation.

Advanced Spectroscopic and Analytical Techniques for Trace Analysis

Detecting and quantifying (3Z)-4,8-Dimethyl-3,7-nonadien-2-one, especially at trace levels in complex matrices, necessitates the application and development of advanced analytical techniques. As a volatile organic compound, it is amenable to analysis by gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net

Future research directions in this area include:

High-Resolution Mass Spectrometry (HRMS): The use of HRMS coupled with GC can provide highly accurate mass measurements, facilitating unambiguous identification and differentiation from other isomers and structurally related compounds.

Multidimensional Chromatography: Techniques like comprehensive two-dimensional gas chromatography (GC×GC) can offer superior separation of complex volatile mixtures, enabling the resolution of the (3Z)-isomer from other components that might co-elute in a one-dimensional separation.

Novel Sample Preparation: The development of more efficient and selective sample preparation techniques, such as solid-phase microextraction (SPME) with novel fiber coatings, could enhance the detection limits for trace analysis of this compound in various samples. nih.gov It is important to note that conventional headspace GC-MS analysis at elevated temperatures can cause thermal degradation of terpenes, leading to the formation of artifacts. terpenebeltfarms.com Therefore, methods like direct injection with cool on-column techniques are preferable for accurate analysis. terpenebeltfarms.com

SIFT-MS: Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) is an emerging technique for real-time trace gas analysis that could be applied for the rapid detection of (3Z)-4,8-Dimethyl-3,7-nonadien-2-one in various applications. selectscience.net

| Analytical Technique | Application in (3Z)-4,8-Dimethyl-3,7-nonadien-2-one Analysis |

| GC-MS | Primary technique for separation and identification. nih.govresearchgate.net |

| High-Resolution MS | Accurate mass determination for unambiguous identification. |

| GC×GC | Enhanced separation in complex matrices. |

| SPME | Pre-concentration for trace analysis. nih.gov |

| SIFT-MS | Real-time trace gas analysis. selectscience.net |

Elucidation of Complete Biosynthetic Pathways

The biosynthesis of geranylacetone is generally understood to arise from the oxidation of carotenoids, a reaction catalyzed by carotenoid oxygenases. wikipedia.org However, the specific enzymatic machinery and regulatory mechanisms that lead to the formation of the (3Z)-isomer are not fully elucidated. Terpene synthases (TPSs) are a diverse class of enzymes responsible for generating the vast array of terpene structures found in nature from acyclic isoprenoid diphosphate (B83284) precursors. nih.govresearchgate.net

Future research should aim to:

Identify and Characterize Specific Enzymes: Isolate and characterize the specific terpene synthases and other enzymes (e.g., isomerases, oxidoreductases) from plants or microorganisms that are responsible for the production of (3Z)-4,8-Dimethyl-3,7-nonadien-2-one. The biosynthesis of terpenes begins with isopentenyl diphosphate (IDP) and dimethylallyl diphosphate (DMADP), which are the universal C5 building blocks. rsc.org

Metabolic Engineering: Once the key enzymes are identified, metabolic engineering of microbial hosts like Saccharomyces cerevisiae could be employed to produce the (3Z)-isomer sustainably. nih.gov

Investigate Regulatory Networks: Unraveling the genetic and environmental factors that regulate the expression of the biosynthetic genes for (3Z)-4,8-Dimethyl-3,7-nonadien-2-one in producing organisms will provide a deeper understanding of its natural role. The biosynthesis of terpenes is compartmentalized in plants, with the methylerythritol phosphate (MEP) pathway typically occurring in plastids and the mevalonate (B85504) (MVA) pathway in the cytosol. nih.gov

In-depth Mechanistic Studies of Biological Activities

While geranylacetone and its derivatives have been shown to possess biological activities, such as larvicidal properties against Culex quinquefasciatus, in-depth mechanistic studies on the specific actions of the (3Z)-isomer are lacking. mdpi.comresearchgate.net Some studies have explored the antimicrobial activities of geranylacetone analogs against various bacteria. researchgate.netresearchgate.net

Future research in this domain should focus on:

Target Identification: Identifying the specific molecular targets (e.g., enzymes, receptors) with which (3Z)-4,8-Dimethyl-3,7-nonadien-2-one interacts to exert its biological effects.

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of analogs of the (3Z)-isomer with systematic structural modifications to understand how its chemical features contribute to its biological activity. This could reveal key pharmacophores and guide the design of more potent compounds.

Cellular and Molecular Assays: Employing a range of in vitro and in vivo assays to dissect the cellular and molecular pathways modulated by the (3Z)-isomer. This could include investigating its effects on cell signaling, gene expression, and metabolic pathways.

| Biological Activity of Geranylacetone and Derivatives | Organism(s) |

| Larvicidal | Culex quinquefasciatus mdpi.comresearchgate.net |

| Antimicrobial | Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Klebsiella pneumoniae researchgate.netresearchgate.net |

Exploration of New Chemical Transformations

The unique structural features of (3Z)-4,8-Dimethyl-3,7-nonadien-2-one, namely the Z-configured trisubstituted double bond and the ketone functionality, make it an interesting substrate for exploring new chemical transformations.

Future academic research could investigate: